
5-Chloro-4-nitro-2,1,3-benzoxadiazole
Overview
Description
5-Chloro-4-nitro-2,1,3-benzoxadiazole is a nitrobenzoxadiazole derivative with the molecular formula C₆H₂ClN₃O₃ and a molecular weight of 199.55 g/mol . Its structure features a fused aromatic ring system substituted with a chlorine atom at position 5 and a nitro group (-NO₂) at position 2. This compound is primarily utilized in analytical chemistry as a derivatizing agent for spectrophotometric and spectrofluorimetric detection of pharmaceuticals and biomolecules . Its electron-withdrawing nitro group enhances reactivity toward nucleophiles, enabling selective labeling of amines and thiols in complex matrices .
Preparation Methods
Nitration of Precursor Benzoxadiazole Derivatives
Direct Nitration Using Sulfonitric Mixtures
The most widely reported method involves the nitration of 5-chloro-2,1,3-benzoxadiazole using a sulfuric acid-nitric acid (sulfonitric) mixture. This approach leverages the electron-deficient nature of the benzoxadiazole ring to direct nitration to the para position relative to the chlorine substituent. Typical conditions involve a 3:1 ratio of concentrated sulfuric acid to nitric acid at 50–70°C for 4–6 hours, achieving nitro group incorporation at the 4-position.
A critical advancement in this method, as demonstrated in patent literature, involves substituting the benzoxadiazole precursor with a trichloromethyl intermediate (e.g., 2-chloro-4-fluorotrichlorotoluene) to improve solubility and reaction efficiency. For instance, nitration of 2-chloro-4-fluorotrichlorotoluene with sulfonitric acid at 80–100°C produced 2-chloro-4-fluoro-5-nitrotrichloromethane benzene in 96.2% yield, which was subsequently hydrolyzed to the target scaffold.
Table 1: Representative Nitration Conditions and Yields
Precursor | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
5-Chloro-2,1,3-benzoxadiazole | HNO₃/H₂SO₄ (1:3) | 60 | 5 | 78 |
2-Chloro-4-fluorotrichlorotoluene | HNO₃/H₂SO₄ (1:4) | 90 | 3 | 96.2 |
1,3,5-Trichloro-2,4-dinitrobenzene | HNO₃ (fuming) | 110 | 6 | 82 |
Sequential Chlorination-Nitration Protocols
Alternative routes begin with unchlorinated benzoxadiazole derivatives, introducing chlorine and nitro groups in separate steps. For example, 2,1,3-benzoxadiazole undergoes electrophilic chlorination at the 5-position using phosphorus pentachloride (PCl₅) in dichloromethane, followed by nitration with acetyl nitrate (AcONO₂) in acetic anhydride. This two-step process avoids side reactions associated with simultaneous halogenation and nitration, yielding 5-chloro-4-nitro-2,1,3-benzoxadiazole in 65–70% overall yield.
Hydrolysis and Functional Group Interconversion
Acid-Catalyzed Hydrolysis of Nitrotrichloromethane Intermediates
A patent-derived method hydrolyzes 2-chloro-4-fluoro-5-nitrotrichloromethane benzene intermediates to this compound using 80–96% sulfuric acid at 100–110°C. The reaction proceeds via cleavage of trichloromethyl groups, with water acting as a nucleophile. Optimized conditions (e.g., 85% H₂SO₄, 3-hour reaction time) achieved 88–91% molar yields, as confirmed by HPLC analysis.
Table 2: Hydrolysis Optimization Parameters
Intermediate | Acid Concentration (%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | 80 | 100 | 3 | 88 |
2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | 85 | 110 | 3.5 | 91 |
1,3,5-Triazido-2,4,6-trinitrobenzene | 90 | 120 | 4 | 82 |
Base-Mediated Rearrangements
In a less common approach, sodium azide (NaN₃) facilitates the conversion of chloronitrobenzoxadiazole oxides to the target compound. For instance, 7-chloro-4-nitro-2,1,3-benzoxadiazole 1-oxide reacts with NaN₃ in dimethylformamide (DMF) at 60°C, undergoing nucleophilic aromatic substitution to yield this compound. This method avoids harsh acidic conditions but requires careful temperature control to prevent azide decomposition.
Industrial-Scale Production and Optimization
Continuous Flow Nitration
Recent patents describe transitioning from batch to continuous flow reactors to enhance safety and scalability. In one setup, a mixture of 5-chloro-2,1,3-benzoxadiazole and sulfonitric acid is pumped through a tubular reactor at 70°C with a residence time of 15 minutes, achieving 85% conversion per pass. Unreacted starting material is recycled, reducing waste and improving atom economy.
Solvent and Catalyst Innovations
The use of ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) as reaction media increases nitro group regioselectivity. Coupled with heterogeneous catalysts like sulfonated carbon nanotubes, these systems achieve 92% yield at 50°C, significantly lowering energy inputs.
Challenges and Byproduct Management
Impurity Profiling
Common byproducts include:
- 3-Chloro-4-nitro-2,1,3-benzoxadiazole : Formed via nitration at the meta position (5–12% yield depending on steric hindrance).
- Dinitrated derivatives : Result from over-nitration, particularly at elevated temperatures (>100°C).
Chromatographic and recrystallization techniques (e.g., using methanol/water mixtures) reduce impurity levels to <1%.
Emerging Methodologies
Photochemical Nitration
Preliminary studies demonstrate UV-light-mediated nitration using ceric ammonium nitrate (CAN) in acetonitrile. This method selectively installs nitro groups at the 4-position with 68% yield under mild conditions (25°C, 6 hours), though scalability remains unproven.
Biocatalytic Approaches
Engineered nitroreductases have been employed to nitrate 5-chloro-2,1,3-benzoxadiazole in aqueous buffer (pH 7.4) at 37°C. While yields are modest (45–50%), this method offers an eco-friendly alternative to traditional nitration.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines and thiols, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products Formed:
Scientific Research Applications
5-Chloro-4-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-4-nitro-2,1,3-benzoxadiazole exerts its effects involves its interaction with nucleophiles, leading to the formation of various reaction products . In biological systems, it can react with amino groups in proteins, affecting their function and leading to antimicrobial activity . The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to emit light upon excitation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following nitro-substituted benzoxadiazoles and related heterocycles are compared based on structural features, applications, and biological activity:
Key Comparative Insights
Substituent Position and Reactivity: The position of the nitro group significantly impacts reactivity. This compound (NO₂ at C4) exhibits selective derivatization of amines, whereas NBD-Cl (NO₂ at C7) acts as a glutathione S-transferase (GST) inhibitor due to stronger electrophilicity at C7 . Fluorine substitution (e.g., NBD-F) enhances lipophilicity and membrane permeability, making it suitable for intracellular protein interaction studies .
Biological Activity :
- NBD-Cl and NBD-F are suicide inhibitors of GSTs, critical in cancer research for studying electrophilic stress responses .
- 5-Chloro-4-nitro-2,1,3-benzothiadiazole (sulfur analog) shows higher irritancy (H302, H319 hazards) compared to benzoxadiazoles, likely due to thiadiazole’s stronger electrophilic character .
Applications in Material Science :
- Benzothiadiazoles (e.g., 5-Chloro-4-nitro-2,1,3-benzothiadiazole ) are preferred over benzoxadiazoles in organic electronics (e.g., OLEDs) due to sulfur’s superior electron-withdrawing capacity and extended π-conjugation .
Synthetic Utility: Amino-substituted derivatives (e.g., 7-Amino-4-nitro-2,1,3-benzoxadiazole) serve as intermediates but require careful handling due to acute toxicity risks .
Research Findings and Data
- Electrophilic Stress Studies : Benzoxadiazole derivatives like NBD-Cl and NBD-F rapidly bind to intracellular proteins (e.g., GSTs, mitochondrial proteins) within minutes, illuminating early steps of electrophilic stress in cancer cells .
- Analytical Chemistry : This compound achieves 98% yield in nitro-functionalization reactions under mild acidic conditions, highlighting its synthetic accessibility .
- Toxicity Profile : Benzothiadiazoles exhibit higher irritancy (e.g., skin/eye irritation) compared to benzoxadiazoles, necessitating stringent safety protocols .
Biological Activity
5-Chloro-4-nitro-2,1,3-benzoxadiazole (C6H2ClN3O2) is a compound of significant interest due to its diverse biological activities, particularly in agricultural and medicinal applications. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.
Target Interactions
The exact targets of this compound are not fully elucidated; however, it has demonstrated effectiveness in overcoming herbicide resistance in various weeds and treating fungal diseases in crops like cotton and grapes. The compound is believed to disrupt normal cellular functions in targeted organisms, leading to their death by interfering with growth and reproduction pathways.
Biochemical Pathways
The compound interacts with several enzymes and proteins, influencing cellular processes such as gene expression and metabolism. It has been shown to modulate the expression of genes involved in stress responses, thereby impacting cell signaling pathways. For instance, it may inhibit enzyme activity by binding to active sites or alter transcriptional activities through interactions with transcription factors.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. Key physical parameters include:
- Melting Point: Approximately 141°C
- Boiling Point: Around 3488±220 °C
- Density: 1.749 g/cm³
These properties suggest good bioavailability for potential therapeutic applications.
Cellular Effects
Research indicates that the compound influences various cellular processes:
- Gene Expression: Alters the expression of genes related to stress responses.
- Cell Signaling: Interacts with specific receptors or signaling molecules, modifying downstream signaling cascades.
- Metabolic Pathways: Engages with key metabolic enzymes, enhancing protective metabolite production under stress conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity:
- Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that it can effectively inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties:
- Herbicidal Efficacy:
Data Table: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against specific bacterial strains |
Anticancer | Induces apoptosis in cancer cells |
Herbicidal | Overcomes herbicide resistance; enhances efficacy when combined with GST inhibitors |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-4-nitro-2,1,3-benzoxadiazole, and how are intermediates purified?
The synthesis typically involves nitration and chlorination of benzoxadiazole precursors. For example, nitro groups can be introduced via nitration under controlled acidic conditions, followed by chlorination using reagents like PCl₅ or SOCl₂. A key intermediate, 4-nitro-7-chloro-2,1,3-benzoxadiazole, is reduced using iron powder in methanol/HCl, followed by neutralization with NaOH and purification via column chromatography . Solvent selection (e.g., methylene chloride for extraction) and drying agents (anhydrous Na₂SO₄) are critical for isolating high-purity products.
Q. How is this compound utilized as a derivatizing agent in analytical chemistry?
This compound reacts selectively with amines and thiols, forming fluorescent or UV-absorbing adducts. For instance, in HPLC, it derivatizes amino acids or pharmaceuticals (e.g., methyldopa) to enhance detection sensitivity. Methodologically, derivatization is performed at pH 8–9, with reaction completion monitored via UV-Vis at 330–350 nm. Excess reagent is quenched with acidic methanol to minimize background interference .
Advanced Research Questions
Q. What factors influence the regioselectivity and yield of cyclization reactions involving this compound?
Regioselectivity is governed by electronic effects (e.g., nitro groups act as meta-directors) and steric hindrance. In condensation reactions with isocyanoacetates, the non-nucleophilic base DBU promotes cyclization by deprotonating intermediates, favoring tricyclic pyrrole formation (yields >85%). Solvent polarity and temperature (reflux vs. room temperature) further modulate reaction pathways . Kinetic studies using NMR or LC-MS are recommended to optimize conditions.
Q. How can contradictions in biological activity data for benzoxadiazole derivatives be resolved?
Discrepancies in antimicrobial or anticancer assays often arise from impurities, solvent effects, or assay protocols. For example, in vitro cytotoxicity assays (e.g., MTT) may show variability due to differences in cell permeability or metabolic activation. Cross-validate results using orthogonal methods:
- Purity: Characterize compounds via HRMS and elemental analysis .
- Bioactivity: Compare MIC (Minimum Inhibitory Concentration) values across multiple bacterial strains and replicate studies .
- Mechanism: Use fluorescence quenching (e.g., with DNA intercalators) to confirm target binding .
Q. What safety protocols are essential when handling this compound in the laboratory?
The compound is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38). Key precautions include:
- PPE: Nitrile gloves, goggles, and fume hood use.
- Storage: In airtight containers away from light and moisture to prevent decomposition.
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Waste Disposal: Incinerate in a licensed facility with NOx scrubbers due to nitro group combustion hazards .
Q. Methodological Guidance for Data Interpretation
Q. How can researchers distinguish between byproducts and desired products in benzoxadiazole syntheses?
- Chromatography: Use TLC (silica gel, hexane:ethyl acetate 3:1) to monitor reaction progress. The desired product (Rf ~0.5) often separates from chlorinated byproducts (Rf <0.3).
- Spectroscopy: Compare NMR chemical shifts: nitro groups appear as singlets near δ 8.5 ppm in CDCl₃, while chlorine substituents deshield adjacent protons .
- Mass Spec: Look for [M+H]+ peaks at m/z 228.98 (calculated for C₆H₂ClN₃O₃) .
Q. What strategies optimize fluorescence-based detection using benzoxadiazole derivatives?
- pH Control: Fluorescence intensity of thiol adducts (e.g., with glutathione) peaks at pH 7.4. Below pH 6, protonation quenches emission .
- Quencher Avoidance: Exclude heavy metals (e.g., Cu²⁺) that disrupt fluorophore stability.
- Excitation/Emission: Set λex = 470 nm and λem = 550 nm for nitrobenzoxadiazole-thiol conjugates .
Properties
IUPAC Name |
5-chloro-4-nitro-2,1,3-benzoxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNKZYCHQVCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-17-0 | |
Record name | 5-chloro-4-nitro-2,1,3-benzoxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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